Cas no 5072-98-0 (Plumbane,triphenyl(phenylethynyl)- (8CI,9CI))
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) Chemical and Physical Properties
Names and Identifiers
-
- Plumbane,triphenyl(phenylethynyl)- (8CI,9CI)
- triphenyl(2-phenylethynyl)plumbane
- TRIPHENYL(PHENYLETHYNYL)LEAD
- Triphenyl(phenylethynyl)lead(IV)
- 1-PHENYL-2-(TRIPHENYLPLUMBYL)ACETYLENE
- Lead,triphenyl(phenylethynyl)-(7CI)
- Phenylaethinyl-triphenylblei
- Triphenyl(phenylethynyl)lead( cento)
- DTXSID70399579
- AKOS024319384
- Triphenyl(phenylethynyl)lead(IV), 97%
- 5072-98-0
- FT-0635532
- triphenyl(phenylethynyl)plumbane
- DB-051832
-
- MDL: MFCD00092607
- Inchi: 1S/C8H5.3C6H5.Pb/c1-2-8-6-4-3-5-7-8;3*1-2-4-6-5-3-1;/h3-7H;3*1-5H;
- InChI Key: MGCZPODMNMQFSU-UHFFFAOYSA-N
- SMILES: [Pb](C#CC1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 540.13300
- Monoisotopic Mass: 540.133
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 453
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Uncertain
- Density: No date available
- Melting Point: 54-57 °C (lit.)
- Boiling Point: 115 ºC
- Flash Point: Fahrenheit: 239 ° f < br / > Celsius: 115 ° C < br / >
- PSA: 0.00000
- LogP: 5.62450
- Solubility: Uncertain
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302 + H332-H360Df-H373-H410
- Warning Statement: P201-P273-P308+P313-P501
- Hazardous Material transportation number:UN 2811 6.1/PG 1
- WGK Germany:3
- Hazard Category Code: 61-20/22-33-50/53-62
- Safety Instruction: S45-S53-S60-S61
-
Hazardous Material Identification:
- Risk Phrases:R61; R20/22; R33; R50/53; R62
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02931-5g |
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) |
5072-98-0 | 97% | 5g |
¥1578.0 | 2024-07-19 | |
| BAI LING WEI Technology Co., Ltd. | 529885-5G |
Triphenyl(phenylethynyl)lead(IV) |
5072-98-0 | 97% | 5G |
¥ 1292 | 2022-04-25 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-237360-5 g |
Triphenyl(phenylethynyl)lead(IV), |
5072-98-0 | 97% | 5g |
¥1,504.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-237360-5g |
Triphenyl(phenylethynyl)lead(IV), |
5072-98-0 | 97% | 5g |
¥1504.00 | 2023-09-05 | |
| BAI LING WEI Technology Co., Ltd. | J30S815195-1ea |
1-PHENYL-2-(TRIPHENYLPLUMBYL)ACETYLENE |
5072-98-0 | AldrichCPR | 1ea |
¥1396 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | J30529885-5g |
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) |
5072-98-0 | 97% | 5g |
¥1292 | 2023-11-24 |
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Plumbane,triphenyl(phenylethynyl)- (8CI,9CI)
Introduction to Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) and Its Significance in Modern Chemical Research
The compound with the CAS number 5072-98-0, known as Plumbane,triphenyl(phenylethynyl)- (8CI,9CI), represents a fascinating intersection of organic chemistry and materials science. This organolead compound has garnered considerable attention in recent years due to its unique structural properties and potential applications in various scientific domains. Understanding its chemical composition, synthesis, and emerging research applications provides valuable insights into the broader landscape of advanced chemical materials.
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) is characterized by its complex molecular architecture, featuring a central lead atom coordinated with phenyl and phenylethynyl groups. This arrangement imparts distinct electronic and steric properties to the molecule, making it a subject of interest for researchers exploring novel synthetic pathways and functional materials. The presence of triple bonds in the phenylethynyl groups enhances the compound's reactivity, opening doors for diverse chemical transformations that could be leveraged in drug development and material science.
In the realm of synthetic chemistry, the preparation of Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) involves sophisticated methodologies that highlight the ingenuity of modern chemical synthesis. The process typically involves the coordination of lead with terminal alkynes followed by functionalization with triphenyl groups. These steps require precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic systems have improved the efficiency of these synthetic routes, making it feasible to produce this compound on a larger scale for research purposes.
The structural features of Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) make it a promising candidate for applications in optoelectronic materials. The conjugated system formed by the phenylethynyl groups allows for efficient charge transport, which is crucial for developing organic semiconductors and light-emitting diodes (OLEDs). Current research is exploring how this compound can be integrated into next-generation electronic devices to enhance performance metrics such as efficiency and longevity. The lead-based nature of the molecule also contributes to its unique optical properties, which could be exploited in photovoltaic technologies.
Beyond its applications in materials science, Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) has shown potential in the field of medicinal chemistry. The ability to modify its structure allows researchers to fine-tune its biological activity. For instance, studies have indicated that derivatives of this compound exhibit interesting interactions with biological targets, suggesting possible uses in therapeutic contexts. While further research is needed to fully understand its pharmacological profile, the preliminary findings are encouraging and warrant deeper investigation into its potential as a lead compound for drug discovery.
The investigation of Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) also contributes to our fundamental understanding of organometallic chemistry. Lead compounds are particularly intriguing due to their ability to form stable complexes with various ligands while maintaining distinct reactivity patterns. This makes them valuable tools for studying electron transfer processes and coordination chemistry. By examining the behavior of Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) under different conditions, scientists can gain insights that may inform the design of new catalysts and synthetic methodologies.
From a sustainability perspective, the development of new chemical entities like Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) must be balanced with environmental considerations. Lead-based compounds have historically raised concerns regarding toxicity and environmental persistence. However, advancements in synthetic chemistry are enabling the creation of these materials with greater precision and minimal waste. Researchers are now focusing on developing greener protocols that reduce hazardous byproducts while maintaining high yields. This approach aligns with broader efforts to promote sustainable practices in chemical manufacturing.
The future directions for research on Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) are multifaceted. Ongoing studies aim to expand its applications into areas such as sensors and nanotechnology by leveraging its unique electronic properties. Additionally,exploring new synthetic routes could lead to more cost-effective production methods,making it accessible for industrial use。Collaborative efforts between academia and industry will be essential to translate laboratory discoveries into practical solutions that address real-world challenges.
In conclusion,Plumbane,triphenyl((phenylethynyl)-((8 CI,9 CI))) represents a significant advancement in chemical research,with implications spanning materials science,medicinal chemistry,and catalysis。Its complex structure,reactivity,and versatility make it a compelling subject for further investigation。As scientists continue to unravel its potential,this compound stands poised to play a pivotal role in shaping the future of advanced chemical applications.
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